cis-7-Dodecen-1-ol
Overview
Description
“Cis-7-Dodecen-1-ol” is a chemical compound with the formula C12H24O . It is also known by other names such as (Z)-7-DDOL, Z-7-DDOL, Looplure inhibitor, (Z)-7-Dodecenyl alcohol, and (7Z)-7-Dodecen-1-ol . It is used as a sex pheromone for certain species .
Synthesis Analysis
“Cis-7-Dodecen-1-ol” is synthesized from threo-aleuritic acid involving a simplified Wittig reaction . It is an intermediate in the synthesis of (7Z)-Dodecenyl Acetate, which is synthesized via a nucleophilic substitution reaction between the Grignard reagent of the protected bromohydrin with (Z)-2-hepten-1-yl acetate in the presence of a CuI catalyst .Molecular Structure Analysis
The molecular weight of “cis-7-Dodecen-1-ol” is 184.3184 . The IUPAC Standard InChI is InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h5-6,13H,2-4,7-12H2,1H3/b6-5- .Scientific Research Applications
1. Use in Pheromone Studies and Insect Attraction
- cis-7-Dodecen-1-ol has been identified as a component in the sex pheromones of various moth species, including the soybean looper and cabbage looper. This compound has shown effectiveness in attracting male moths in field studies, which is crucial for understanding mating behaviors and developing pest control strategies (Tumlinson et al., 1972). Additionally, it has been found that cis-7-Dodecen-1-ol can inhibit the attraction of male moths to pheromones, demonstrating its potential role in disrupting mating cycles and controlling pest populations (Tumlinson et al., 1972).
2. Role in Chemical Ecology and Insect Behavior
- Studies have shown that cis-7-Dodecen-1-ol plays a significant role in the chemical ecology of pests like the cone and seed moths. Its effectiveness as an attractant in various isomers and concentrations provides insights into the sensory mechanisms of these insects and aids in the development of more efficient pest management methods (Weatherston et al., 1977).
3. Insights into Insect Perception and Olfactory Processes
- Research involving cis-7-Dodecen-1-ol has contributed to a better understanding of how insects perceive and respond to pheromones. Studies on the cabbage looper have shown how variations in this compound can influence male behavioral responses, providing valuable information on the olfactory processes of these species (Mclaughlin et al., 1974).
4. Development of Pheromone-based Pest Control Strategies
- The research on cis-7-Dodecen-1-ol has facilitated the development of pheromone-based pest control methods. By understanding the specific attractant properties of this compound, scientists have been able to create more effective trapping and monitoring systems for agricultural pests (Fitzgerald et al., 1973).
5. Role in Surface Chemistry and Micelle Formation
- Beyond its ecological applications, cis-7-Dodecen-1-ol has also been studied in the context of surface chemistry. Investigations into the conformational changes of hydrocarbon chains, like those in sodium cis-7-dodecen-1-yl sulfate, during micelle formation have provided insights into the molecular interactions and behaviors in different environments (Zhao & Fung, 1993).
Safety And Hazards
Users should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling “cis-7-Dodecen-1-ol”. Personal protective equipment and chemical impermeable gloves should be worn. All sources of ignition should be removed and personnel should be evacuated to safe areas .
properties
IUPAC Name |
(Z)-dodec-7-en-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h5-6,13H,2-4,7-12H2,1H3/b6-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDOVTHLTQFGOZ-WAYWQWQTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C\CCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20274160 | |
Record name | 7-Dodecen-1-ol,(7Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20274160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-7-Dodecen-1-ol | |
CAS RN |
20056-92-2 | |
Record name | (Z)-7-Dodecen-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20056-92-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Dodecen-1-ol, (Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020056922 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Dodecen-1-ol,(7Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20274160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Z)-dodec-7-enol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.520 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.